![molecular formula C10H15N5O5 B2798257 N-butyl-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide CAS No. 353455-13-7](/img/structure/B2798257.png)
N-butyl-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide
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Overview
Description
Scientific Research Applications
- Role of the Compound : N-butyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide serves as an organoboron reagent in SM coupling. Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules .
- Research : Kasralikar et al. investigated novel indole derivatives, including this compound, for anti-HIV-1 potential. Molecular docking studies revealed promising interactions .
- Compound Role : The compound participates in reactions leading to the formation of 1-chloroalkanes and alkyl acetates .
- Synthetic Route : The compound is synthesized through nitrosation and subsequent reduction. Pd/C-catalyzed hydrogenation directly yields 1-methyl-1H-pyrazole-4,5-diamine .
Suzuki–Miyaura Coupling
Anti-HIV-1 Activity
Thermal Stability Studies
Synthesis of Pyrazole Derivatives
Protodeboronation Reactions
Mechanism of Action
Target of Action
Similar compounds, such as n,n-dimethyl-3,5-dinitro-1h-pyrazol-4-amine, have been synthesized and studied for their potential as energetic materials . These materials are often used in applications such as explosives, propellants, and pyrotechnics .
Mode of Action
It’s worth noting that many energetic materials function by rapidly releasing energy in the form of heat and gas, often through a combustion or detonation process .
Biochemical Pathways
The synthesis of similar compounds often involves reactions such as nitration and n-alkylation .
Result of Action
Similar compounds have been studied for their potential as energetic materials, which are designed to rapidly release energy .
Action Environment
The action of N-butyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide and similar compounds can be influenced by various environmental factors. For instance, the performance of energetic materials can be affected by conditions such as temperature and pressure . Additionally, the stability of these compounds can be influenced by factors such as humidity and exposure to light .
properties
IUPAC Name |
N-butyl-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O5/c1-3-4-5-11-8(16)6-13-7(2)9(14(17)18)10(12-13)15(19)20/h3-6H2,1-2H3,(H,11,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPROQOXYQNCXKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide |
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